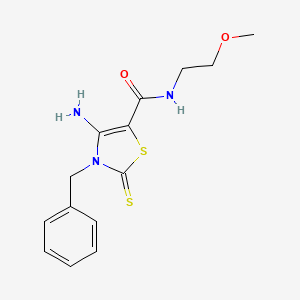![molecular formula C23H30O3 B4333648 [5-Methoxy-2,2-bis(methoxymethyl)-3-phenylcyclohexyl]benzene](/img/structure/B4333648.png)
[5-Methoxy-2,2-bis(methoxymethyl)-3-phenylcyclohexyl]benzene
Übersicht
Beschreibung
1,1’-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene is an organic compound with the molecular formula C23H30O3 It is a complex molecule featuring a cyclohexane ring substituted with methoxy and methoxymethyl groups, and two benzene rings attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene typically involves multi-step organic reactions. One common approach is to start with a cyclohexane derivative and introduce the methoxy and methoxymethyl groups through nucleophilic substitution reactions. The benzene rings can be attached via Friedel-Crafts alkylation reactions, using appropriate catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. Catalysts such as aluminum chloride or other Lewis acids are often used in the Friedel-Crafts alkylation steps. The final product is purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler hydrocarbon structure.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction could produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1’-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1,1’-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methoxymethyl groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cyclohexane ring provides structural rigidity, while the benzene rings contribute to aromatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene
- 2-Bromo-5-methoxy-1,3-dimethylbenzene
- 1,4-Dimethylbenzene
Uniqueness
1,1’-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene is unique due to its specific substitution pattern and the presence of both methoxy and methoxymethyl groups. This combination of functional groups and the cyclohexane ring structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
[5-methoxy-2,2-bis(methoxymethyl)-3-phenylcyclohexyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-24-16-23(17-25-2)21(18-10-6-4-7-11-18)14-20(26-3)15-22(23)19-12-8-5-9-13-19/h4-13,20-22H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHARMJHXGEBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(C(CC(CC1C2=CC=CC=C2)OC)C3=CC=CC=C3)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-TERT-BUTYL-3'-METHYL-8'-NITRO-1',2',3',4',4'A,6'-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5'-PYRIDO[1,2-A]QUINOLINE]-2,4,6-TRIONE](/img/structure/B4333588.png)
![1-[(2-CHLOROPHENYL)METHYL]-3'-(4-FLUOROPHENYL)-5'-METHYL-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B4333590.png)
![1-[(4-FLUOROPHENYL)METHYL]-3'-(4-PROPOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B4333594.png)


![(2E)-5-AMINO-7-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXAMIDE](/img/structure/B4333618.png)
![2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL](/img/structure/B4333625.png)
![9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333629.png)
![2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333642.png)
![2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B4333653.png)


